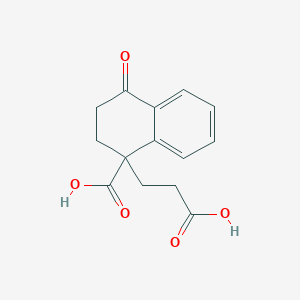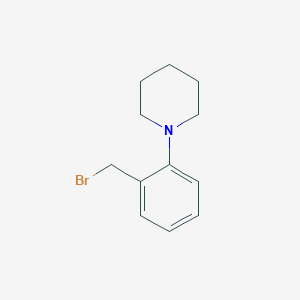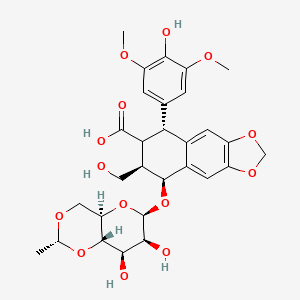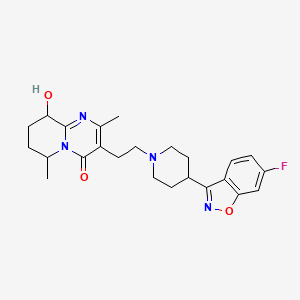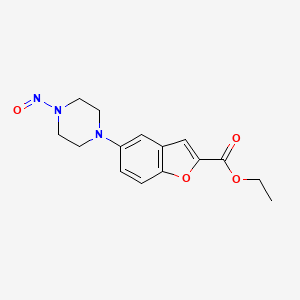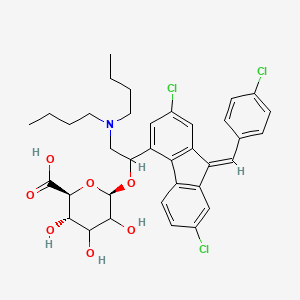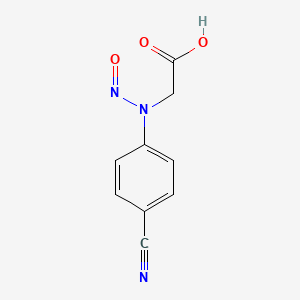
N-(4-Cyanophenyl)-N-nitrosoglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanophenyl)-N-nitrosoglycine is an organic compound that belongs to the class of nitroso compounds It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of glycine, with a 4-cyanophenyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-N-nitrosoglycine typically involves the reaction of 4-cyanophenylamine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the nitroso compound. The general reaction scheme is as follows:
-
Reaction of 4-cyanophenylamine with sodium nitrite
- 4-Cyanophenylamine is dissolved in an acidic medium (e.g., hydrochloric acid).
- Sodium nitrite is added slowly to the solution while maintaining the temperature below 5°C.
- The reaction mixture is stirred for a specific period to ensure complete nitrosation.
-
Isolation and purification
- The reaction mixture is neutralized and the product is extracted using an organic solvent.
- The crude product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as continuous flow reactions and automated purification systems.
化学反应分析
Types of Reactions
N-(4-Cyanophenyl)-N-nitrosoglycine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The cyanophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(4-Cyanophenyl)-N-nitroglycine.
Reduction: Formation of N-(4-Cyanophenyl)-N-aminoglycine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
N-(4-Cyanophenyl)-N-nitrosoglycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-Cyanophenyl)-N-nitrosoglycine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyanophenyl group may also interact with specific binding sites, influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
N-(4-Cyanophenyl)glycine: Similar structure but lacks the nitroso group.
N-(4-Cyanophenyl)-N-nitroglycine: Contains a nitro group instead of a nitroso group.
N-(4-Cyanophenyl)-N-aminoglycine: Contains an amino group instead of a nitroso group.
Uniqueness
N-(4-Cyanophenyl)-N-nitrosoglycine is unique due to the presence of both the nitroso and cyanophenyl groups, which confer distinct chemical reactivity and potential biological activities
属性
分子式 |
C9H7N3O3 |
|---|---|
分子量 |
205.17 g/mol |
IUPAC 名称 |
2-(4-cyano-N-nitrosoanilino)acetic acid |
InChI |
InChI=1S/C9H7N3O3/c10-5-7-1-3-8(4-2-7)12(11-15)6-9(13)14/h1-4H,6H2,(H,13,14) |
InChI 键 |
QQDHCBMIGHDSRA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)N(CC(=O)O)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-Methyl-4-(1-morpholin-4-ylethyl)phenyl]methanol](/img/structure/B13861902.png)
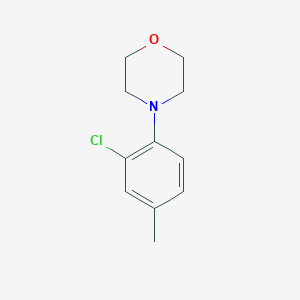
![N-[1-(2,4a,5,6,7,7a-hexahydro-1H-cyclopenta[d]pyridazinyl)carbonyl]-4-methylbenzenesulfonamide](/img/structure/B13861914.png)


